molecular formula C10H11N5O2 B4426635 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine

Cat. No. B4426635
M. Wt: 233.23 g/mol
InChI Key: XOKHJCTWXIPXNK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine is a molecule that belongs to the class of compounds featuring a benzodioxin backbone and a tetrazole ring. Such compounds are studied for their unique chemical and physical properties, which may lead to various applications in materials science and pharmaceuticals. The focus here will be on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar tetrazole derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, compounds containing tetrazole rings can be synthesized using starting materials such as 5-(1H-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-thioles, followed by reactions with appropriate aldehydes in an acetic acid medium to obtain the desired tetrazole derivatives (Hulina & Kaplaushenko, 2017). This suggests a pathway for synthesizing this compound might involve similar strategies of functional group transformations and ring closure reactions.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Research has demonstrated the potential of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine derivatives in inhibiting bacterial biofilms and showing cytotoxicity. Abbasi et al. (2020) synthesized a range of derivatives and tested their inhibitory action against Escherichia coli and Bacillus subtilis biofilms, finding some derivatives like 5f and 5e showed suitable inhibitory action. Furthermore, these derivatives displayed mild cytotoxicity, suggesting potential for therapeutic applications in managing bacterial infections (Abbasi et al., 2020).

Antimicrobial and Enzyme Inhibitory Activities

In 2017, another study by Abbasi et al. synthesized N-substituted derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. These derivatives were screened for their antibacterial potential and inhibitory activity against lipoxygenase enzyme, an enzyme involved in inflammation and allergic reactions. This study opened avenues for using these derivatives as potent antibacterial agents and enzyme inhibitors (Abbasi et al., 2017).

Antibacterial Agents for Gram-positive and Gram-negative Strains

A 2016 study focused on the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research indicates the compound's significant role in developing new antibacterial agents (Abbasi et al., 2016).

Potential for Treating Inflammatory Diseases

Further research in 2017 explored the potential of synthesized sulfonamides bearing 1,4-benzodioxin ring in treating inflammatory diseases. These compounds showed good inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting a role in managing inflammatory ailments (Abbasi et al., 2017).

Anti-diabetic Applications

In 2023, a study synthesized new derivatives to evaluate their anti-diabetic potentials. These compounds showed varying degrees of inhibitory activities against α-glucosidase enzyme, an enzyme target in type-2 diabetes management. This study indicates the potential application of these derivatives in developing new therapeutic options for diabetes (Abbasi et al., 2023).

Mechanism of Action

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-8-9(17-4-3-16-8)5-7(1)6-11-10-12-14-15-13-10/h1-2,5H,3-4,6H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKHJCTWXIPXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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